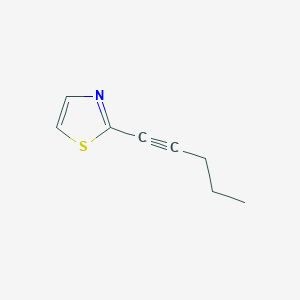

2-pent-1-ynyl-1,3-thiazole

Description

Properties

Molecular Formula |

C8H9NS |

|---|---|

Molecular Weight |

151.23 g/mol |

IUPAC Name |

2-pent-1-ynyl-1,3-thiazole |

InChI |

InChI=1S/C8H9NS/c1-2-3-4-5-8-9-6-7-10-8/h6-7H,2-3H2,1H3 |

InChI Key |

ZLQNIRDQANOVNB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC#CC1=NC=CS1 |

Origin of Product |

United States |

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method remains the most widely used route for thiazole formation. It involves the condensation of α-haloketones with thioamides or thioureas. For 2-pent-1-ynyl-1,3-thiazole, α-bromo-pent-1-ynyl ketone reacts with thiourea under reflux in ethanol:

Microwave irradiation significantly enhances this process, reducing reaction times from hours to 15 minutes while maintaining yields above 90%. Key advantages include accessibility of α-bromoketones and scalability.

Table 1: Optimization of Hantzsch Synthesis for this compound

| Condition | Time (min) | Yield (%) | Solvent |

|---|---|---|---|

| Conventional reflux | 180 | 78 | Ethanol |

| Microwave-assisted | 15 | 92 | Ethanol |

| Ionic liquid medium | 30 | 89 | [bbim]BF₄ |

Gabriel Synthesis

Gabriel’s method employs oxidative cyclization of thioamides. For instance, pent-1-ynyl thioamide undergoes cyclization in the presence of potassium ferricyanide under basic conditions:

This method is less common due to challenges in synthesizing stable thioamide precursors but offers regioselectivity advantages.

Modern Green Chemistry Approaches

Solvent-Free and Ionic Liquid-Mediated Reactions

Recent advancements prioritize sustainability. Ionic liquids like 1,3-di--butylimidazolium tetrafluoroborate ([bbim]BF₄) act as dual solvents and catalysts, enabling room-temperature synthesis:

Yields reach 89% with minimal byproducts, aligning with green chemistry principles.

Acetylenedicarboxylate-Mediated Cyclization

Dialkyl acetylenedicarboxylates (DAADs) facilitate thiazole formation via nucleophilic addition-cyclization. Thiourea derivatives bearing pent-1-ynyl groups react with DAADs in ethanol:

This method achieves 85–90% yields in 30 minutes under reflux, attributed to the electron-deficient acetylene’s reactivity.

Mechanistic Insights and Reaction Optimization

Cyclization Pathways

The Hantzsch mechanism proceeds via thiourea attack on the α-bromoketone, followed by dehydrohalogenation. Microwave irradiation accelerates this step by enhancing molecular collisions. In DAAD-mediated reactions, initial thiourea addition forms a thiolate intermediate, which cyclizes to the thiazole upon elimination of alcohol.

Solvent and Catalyst Effects

-

Ethanol : Balances polarity and boiling point, ideal for conventional and microwave methods.

-

Ionic liquids : Stabilize intermediates via electrostatic interactions, reducing activation energy.

-

Microwave irradiation : Provides uniform heating, minimizing side reactions like oxidation.

Characterization and Quality Control

Synthesized this compound is characterized by:

Chemical Reactions Analysis

Types of Reactions: 2-pent-1-ynyl-1,3-thiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenated reagents and bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Alkenes and alkanes.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-pent-1-ynyl-1,3-thiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with biological targets.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-pent-1-ynyl-1,3-thiazole involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function. For example, it may inhibit enzymes involved in cell division, leading to anticancer effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Substituent Position and Functional Group Variations

Thiazole derivatives with substituents at the C2 and C4 positions are extensively studied. Key comparisons include:

Key Observations :

- Alkyne vs. Halogen Substituents : The ethynyl group in 4-ethyl-2-ethynyl-1,3-thiazole enhances lipophilicity compared to the chloromethyl group in 2-(chloromethyl)-4-phenyl-1,3-thiazole , which may improve membrane permeability but reduce stability.

- Aromatic vs. Aliphatic Substituents : Phenyl (C4) and pyridyl (C5) groups in thiazoles confer π-π stacking capabilities, critical for target binding, whereas aliphatic substituents (e.g., ethyl ) may optimize solubility.

Pharmacological Activity Comparisons

- Antifungal Activity : 2-Hydrazinyl-4-substituted-1,3-thiazoles exhibit potent anti-Candida activity due to enhanced interactions with fungal enzymes, attributed to the hydrazine bridge and aryl substituents . In contrast, 2-pent-1-ynyl-1,3-thiazole’s alkyne group may sterically hinder binding unless conjugated with complementary pharmacophores.

- Anti-HIV Activity: Hybrid thiazole-triazole compounds (e.g., 2-amino-4-phenyl-1,3-thiazole-triazole hybrids ) show dual inhibition of HIV-1 RT polymerase and ribonuclease, suggesting that combining thiazoles with triazoles could synergize mechanisms of action.

Structural and Electronic Property Analysis

- Electronic Effects : The electron-withdrawing nature of the ethynyl group in this compound may polarize the thiazole ring, altering reactivity compared to electron-donating groups (e.g., methoxy in 4-methoxyphenyl-thiazoles ).

- Steric Considerations : The pent-1-ynyl chain introduces steric bulk, which could limit binding in constrained active sites but enhance selectivity for larger hydrophobic domains.

Q & A

Q. Characterization Methods :

Q. Example Table: Reaction Conditions for Analogous Thiazoles

| Compound | Catalyst/Solvent | Yield (%) | Characterization Techniques |

|---|---|---|---|

| 9a | CuI, DMF, 80°C | 72 | ¹H NMR, IR, Elemental Analysis |

| 9c | Pd(PPh₃)₄, THF, reflux | 68 | ¹³C NMR, IR, X-ray Crystallography |

How do structural modifications (e.g., pent-1-ynyl substitution) influence the biological activity of 1,3-thiazole derivatives?

Advanced Research Focus

The pent-1-ynyl group may enhance bioactivity via:

Q. Methodological Approach :

- Comparative SAR Studies : Synthesize analogs with varying chain lengths (e.g., propynyl vs. pentynyl) and evaluate activity .

- Docking Simulations : Use tools like AutoDock to predict binding modes. For example, halogenated thiazoles show enhanced affinity due to van der Waals interactions .

Key Finding :

In a study on anti-inflammatory thiazoles, 4-benzyl derivatives exhibited higher activity than methyl-substituted analogs, highlighting the role of substituent size .

How can contradictory data in biological assays for 1,3-thiazole derivatives be resolved?

Advanced Research Focus

Contradictions may arise from assay conditions or structural ambiguities. Strategies include:

- Dose-Response Curves : Confirm activity across multiple concentrations to rule out false positives .

- Crystallographic Validation : Resolve binding ambiguities via X-ray structures (e.g., ’s polyiodide network study) .

- Meta-Analysis : Compare data across studies (e.g., ’s docking results vs. experimental IC₅₀ values).

Example :

In , compound 9c showed stronger enzyme inhibition than 9a due to bromine’s electron-withdrawing effects, validated by docking .

What computational tools are effective for predicting ADMET properties of this compound?

Q. Advanced Research Focus

- In Silico Models : Use SwissADME or ADMETLab to predict permeability, toxicity, and metabolic stability .

- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to assess metabolic pathways .

Case Study :

A project on thiazole derivatives () combined DFT calculations and ADMET predictions to prioritize compounds with optimal bioavailability .

How can crystallographic data improve the design of 1,3-thiazole-based inhibitors?

Q. Advanced Research Focus

Q. Methodology :

- Co-crystallization : Use protein-ligand complexes to guide substituent placement .

- Electrostatic Potential Maps : Identify regions for hydrophobic or polar substitutions .

What are the challenges in scaling up thiazole synthesis for preclinical studies?

Q. Basic Research Focus

- Reaction Optimization : Transition from batch to flow chemistry for reproducibility .

- Purification : Use column chromatography or recrystallization to isolate high-purity batches .

Example :

In , scaling 9a-e synthesis required adjusting solvent ratios (DMF:H₂O) to maintain yields >65% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.